molecular formula C30H47NO8 B010852 [(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate CAS No. 110452-77-2

[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate

Cat. No. B010852
M. Wt: 549.7 g/mol
InChI Key: HRVAADIUTGRQCM-QAMJDCALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate, also known as [(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate, is a useful research compound. Its molecular formula is C30H47NO8 and its molecular weight is 549.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

110452-77-2

Product Name

[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate

Molecular Formula

C30H47NO8

Molecular Weight

549.7 g/mol

IUPAC Name

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate

InChI

InChI=1S/C30H47NO8/c1-8-27(5)18-21(34)30(36)28(6)20(33)12-14-26(3,4)24(28)23(25(37-19(2)32)29(30,7)39-27)38-22(35)13-17-31-15-10-9-11-16-31/h8,20,23-25,33,36H,1,9-18H2,2-7H3/t20-,23-,24-,25-,27-,28-,29+,30-/m0/s1

InChI Key

HRVAADIUTGRQCM-QAMJDCALSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)OC(=O)CCN4CCCCC4

SMILES

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN4CCCCC4

Canonical SMILES

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN4CCCCC4

synonyms

FORSKOLIN, 6BETA-[BETA'-(PIPERIDINO)PROPIONYL]-, HYDROCHLORIDE

Origin of Product

United States

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